3-{[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID
Overview
Description
3-{[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]CARBONYL}BICYCLO[221]HEPT-5-ENE-2-CARBOXYLIC ACID is a complex organic compound that features a triazole ring, an aniline derivative, and a bicycloheptene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID typically involves multiple steps. One common approach is to start with the preparation of 4-(1H-1,2,4-triazol-1-ylmethyl)aniline, which can be synthesized by reacting aniline with 1H-1,2,4-triazole in the presence of a suitable catalyst . This intermediate is then reacted with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid under specific conditions to form the final compound .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield triazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-{[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-{[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity and disrupting biological pathways. The aniline derivative can interact with proteins and nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Shares the triazole and aniline moieties but lacks the bicycloheptene structure.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains the bicycloheptene structure but lacks the triazole and aniline components.
Uniqueness
3-{[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)ANILINO]CARBONYL}BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID is unique due to its combination of a triazole ring, aniline derivative, and bicycloheptene structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-17(15-12-3-4-13(7-12)16(15)18(24)25)21-14-5-1-11(2-6-14)8-22-10-19-9-20-22/h1-6,9-10,12-13,15-16H,7-8H2,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLJWIFFLMICBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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